辛基-3,5-二叔丁基-4-羟基氢化肉桂酸酯

描述

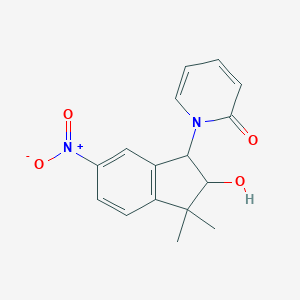

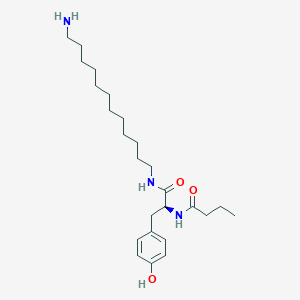

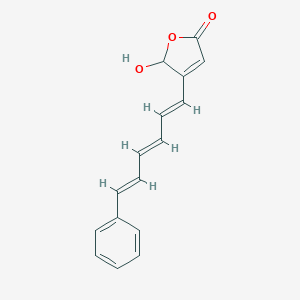

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a carboxylic ester.

科学研究应用

聚氨酯软泡稳定

抗氧化剂1135是一种主要的抗氧化剂,在聚氨酯软泡的稳定中起着至关重要的作用 . 它在储存和运输过程中有效地防止了多元醇的氧化,从而防止在发泡过程中出现焦化现象。 典型的使用量范围在 0.15% 到 0.5% 之间,以确保长期的热稳定性 .

聚合物制造

在聚合物制造领域,抗氧化剂 1135 添加在聚合之前或之后,以保护聚合物免受热降解 . 它具有低挥发性和优异的相容性,使其适用于汽车应用,防止起雾,以及纺织品和家具,防止染色 .

塑料稳定

这种抗氧化剂广泛用于商品塑料,特别是在聚乙烯和聚丙烯中 . 它在塑料挤出和成型过程中所经历的高温下提供稳定性,这些过程的温度通常在 150-320°C (300–600°F) 之间 .

橡胶和合成纤维保护

抗氧化剂 1135 适用于多种橡胶,如 SBR、BR 和 NBR,以及合成纤维 . 它通过保护这些材料免受热氧化,帮助维护其完整性和延长其使用寿命。

蜡、脂肪、油和润滑剂的保存

该化合物也用于保存蜡、脂肪、油和润滑剂 . 它可以防止过氧化物和其他降解产物的形成,这些产物会损害这些物质的质量和性能。

与亚磷酸酯类抗氧化剂的协同效应

抗氧化剂 1135 与亚磷酸酯类抗氧化剂组合使用时表现出协同效应 . 这种组合特别有效地增强了抗氧化性能,为抵抗热和氧化降解提供了额外的保护层。

作用机制

Target of Action

The primary target of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known as Antioxidant 1135, is organic polymers . This compound is primarily used as an antioxidant for these polymers, helping to prevent their degradation and prolong their useful life .

Mode of Action

Antioxidant 1135 acts by preventing the formation of peroxides in the polyol during storage and transport . It also protects against scorching during foaming . It exhibits a synergistic effect when used in combination with phosphites .

Biochemical Pathways

It prevents the formation of peroxides, which can lead to the degradation of the polymer .

Pharmacokinetics

It is known that the compound has low volatility and excellent compatibility, which helps to prevent fogging in automotive applications and to prevent staining of textiles .

Result of Action

The primary result of Antioxidant 1135’s action is the prevention of degradation in organic polymers . This leads to an extension of the useful life of these materials. In the specific case of polyurethane foams, it prevents the formation of peroxides and scorching during foaming .

Action Environment

The efficacy and stability of Antioxidant 1135 can be influenced by environmental factors. For instance, extended storage at elevated temperatures or exposure to direct heat or sunlight could reduce the product’s life .

属性

IUPAC Name |

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCGWWYIDZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273995 | |

| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

125643-61-0, 13417-12-4 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Antioxidant 1135 and what is its primary application based on the provided research papers?

A1: Antioxidant 1135, chemically known as Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, is a compound primarily used as an antioxidant in various materials. The research papers highlight its application in improving the ultraviolet (UV) aging resistance of polyurethanes [] and as a stabilizing component in different material formulations like cable sheathing compounds [] and air-added bricks [].

Q2: How does Antioxidant 1135 contribute to the stability of materials, particularly against UV degradation?

A2: While the provided research doesn't delve into the detailed mechanism of Antioxidant 1135, it suggests that it functions as a radical scavenger. UV radiation can trigger the formation of free radicals in polymers like polyurethane, leading to degradation. Antioxidant 1135 likely interrupts the radical chain reaction, thereby inhibiting the degradation process and enhancing the material's lifespan [].

Q3: Apart from UV stability, are there other benefits of incorporating Antioxidant 1135 in material formulations?

A3: The research suggests that Antioxidant 1135, in conjunction with other additives, contributes to the overall performance of the material. For instance, in cable sheathing compounds, its presence, alongside other components, aims to improve properties like flexibility, strength, and resistance to environmental factors []. In air-added bricks, it is part of a complex formulation that aims to enhance durability and structural integrity [].

Q4: The research mentions the use of Antioxidant 1135 in combination with other antioxidants. What is the advantage of such an approach?

A4: Using a blend of antioxidants, including Antioxidant 1135 and others like Antioxidant 264, is a common strategy to achieve synergistic effects [, ]. Different antioxidants may have varying mechanisms and target different stages of the degradation process. Combining them can provide a broader spectrum of protection and enhance the overall stabilizing effect on the material.

Q5: Are there any insights into the optimal concentration of Antioxidant 1135 for its effective use in these applications?

A5: The research provides specific concentration ranges for Antioxidant 1135 in different formulations. For example, in cable sheathing compounds, it's used between 0.4-0.6 parts per hundred parts of resin (phr) [], while in air-added bricks, the concentration is much lower, around 0.002-0.004 phr []. These variations highlight that the optimal concentration is highly dependent on the specific application, material composition, and desired properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

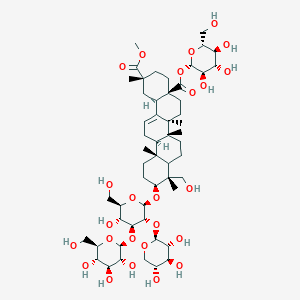

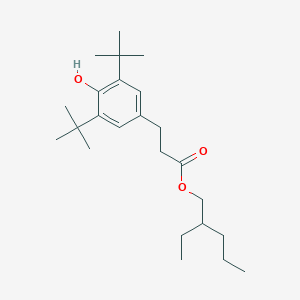

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)